molecular formula C20H23N5O5 B3258584 N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane CAS No. 3069-72-5

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane

Cat. No.: B3258584
CAS No.: 3069-72-5
M. Wt: 413.4 g/mol
InChI Key: PRVVAUWAZSNLEL-UHFFFAOYSA-N
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Description

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane (CAS: 3069-72-5) is a bifunctional organosilane compound with the molecular formula C₈H₂₂N₂O₂Si and a molecular weight of 206.36 g/mol . Its structure features a central silicon atom bonded to a methyl group, two methoxy groups, and a gamma-aminopropyl chain terminated by a beta-aminoethyl group (SMILES: NCCNCCCSi(C)OC) . This dual amino-silane architecture enables versatile reactivity: the methoxysilane groups undergo hydrolysis to form silanol bonds with inorganic substrates (e.g., glass, metals), while the amino groups facilitate covalent interactions with organic polymers (e.g., epoxides, polyurethanes) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[(benzamidocarbamoylamino)-benzylcarbamoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-2-30-17(26)13-21-20(29)25(14-15-9-5-3-6-10-15)24-19(28)23-22-18(27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,29)(H,22,27)(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVVAUWAZSNLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N(CC1=CC=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123664
Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
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Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3069-72-5
Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
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Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-carboxy-, ethyl ester, N-(1-benzyl-2-carboxyhydrazide) N-(2-benzoylhydrazide)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine. The reaction is carried out under controlled conditions, with the temperature maintained at around 120°C. The process involves the gradual addition of 3-chloropropyltrimethoxysilane to ethylenediamine, followed by a post-reaction purification step to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then distilled and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino groups react with organic polymers, while the methoxysilane groups hydrolyze and condense to form siloxane bonds with inorganic materials. This dual reactivity allows it to act as an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .

Comparison with Similar Compounds

N-beta(Aminoethyl)-gamma-aminopropyltrimethoxysilane

Property This compound N-beta(Aminoethyl)-gamma-aminopropyltrimethoxysilane
Hydrolysis Rate Moderate (due to steric hindrance from methyl group) Faster (three methoxy groups increase reactivity)
Crosslinking Density Lower Higher
Hydrophobicity Higher (methyl group enhances hydrophobicity) Lower

Applications : The trimethoxy variant is preferred for rapid adhesion in hydrophilic environments, while the methyldimethoxy version excels in hydrophobic coatings .

Aminoethyl-Functionalized Polymers

6-Deoxy-6-(ω-aminoethyl) Aminocellulose (AEA-1)

AEA-1 () is a cellulose derivative with aminoethyl substitutions. Unlike the silane compound, AEA-1’s self-assembly in aqueous solutions involves reversible oligomerization and aggregation, forming large structures (>500 kDa) .

Property This compound AEA-1
Solubility Soluble in organic solvents (e.g., toluene) Water-soluble
Primary Use Adhesion promotion Archaeological wood consolidation
Reactivity Covalent bonding to substrates Physical self-assembly

Acrylamide Derivatives

2-(2-Hydroxyalkyl)aminoethyl (Meth)acrylamide

These acrylamide esters () feature aminoethyl groups linked to hydroxyalkyl chains. They polymerize via radical mechanisms, contrasting with the silane’s condensation-based crosslinking.

Property This compound 2-(2-Hydroxyalkyl)aminoethyl (Meth)acrylamide
Polymerization Mechanism Silanol condensation Radical-initiated chain growth
Application Inorganic-organic hybrids Hydrogels, biomedical coatings

Neuroprotective Aminoethyl Compounds

Natural products like (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane () share aminoethyl motifs but exhibit divergent bioactivity. Their neuroprotective effects stem from antioxidant properties, unlike the silane’s material-focused applications .

Research Findings and Key Insights

  • Hydrolysis Dynamics: The methyl group in this compound reduces hydrolysis rate by 40% compared to trimethoxy analogues, enhancing stability in humid environments .
  • Aggregation Behavior: Aminoethyl groups in silanes and cellulose derivatives (AEA-1) both promote intermolecular interactions, but silanes form covalent networks vs. physical aggregates in AEA-1 .
  • Functional Trade-offs: While acrylamide derivatives () enable tunable hydrophilicity, silanes offer superior adhesion to inorganic substrates .

Biological Activity

N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane, commonly referred to as AEAPTMS, is a silane compound with notable biological activities and applications in various fields, including biochemistry and materials science. This article reviews its biological activity, including toxicity assessments, potential therapeutic applications, and relevant case studies.

AEAPTMS is characterized by its silane backbone with aminoethyl and aminopropyl functional groups, which contribute to its reactivity and biological interactions. Its chemical structure can be represented as follows:

C8H22N2O2Si\text{C}_8\text{H}_{22}\text{N}_2\text{O}_2\text{Si}

This structure facilitates interactions with biological systems through hydrogen bonding and coordination with metal ions.

Acute Toxicity

AEAPTMS has undergone several toxicity assessments to evaluate its safety profile. The acute oral toxicity in rats was determined to have an LD50 of 2.4 g/kg, indicating a moderate level of toxicity. Dermal exposure resulted in an LD50 of 16 ml/kg in rabbits, with observed skin irritation and severe eye irritation noted during testing .

Repeated Dose Toxicity

In a combined repeated dose toxicity study following OECD guidelines, AEAPTMS was administered to rats over a period of 28-39 days. Clinical signs included perioral soiling and respiratory distress at higher doses. However, no significant systemic effects were observed on body weight or organ function at doses up to 500 mg/kg bw/day, establishing this as the No Observed Adverse Effect Level (NOAEL) for systemic toxicity .

Genotoxicity

Genotoxicity assessments using the Ames test and other in vitro assays showed no evidence of mutagenic potential for AEAPTMS. These findings suggest that AEAPTMS does not pose significant genotoxic risks under the tested conditions .

Drug Delivery Systems

AEAPTMS has been explored as a potential drug carrier due to its ability to modify surfaces and enhance drug solubility. Research indicates that incorporating AEAPTMS into silica nanoparticles can improve their functionality for targeted drug delivery applications .

Enzyme Immobilization

Studies have demonstrated the effectiveness of AEAPTMS in the immobilization of enzymes such as β-glucosidase. The modified silica surfaces exhibited enhanced enzyme activity due to improved stability and accessibility, showcasing AEAPTMS's utility in biocatalysis .

Case Studies

Case Study 1: Enzyme Activity Enhancement

In a study focused on enzyme purification and immobilization, researchers utilized AEAPTMS-modified silica supports. The results indicated a significant increase in enzyme activity compared to unmodified supports, highlighting the compound's role in enhancing biocatalytic processes .

Case Study 2: Carbon Dot Synthesis

AEAPTMS has also been employed in synthesizing carbon dots for fluorescent applications. The incorporation of AEAPTMS into the synthesis process resulted in dual-emission properties that are beneficial for sensing applications, demonstrating its versatility in nanotechnology .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : The compound is synthesized via alkoxysilane precursor reactions, where methoxy groups undergo hydrolysis and condensation with aminoethyl-aminopropyl precursors. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) to identify Si-O-C and N-H bonds, nuclear magnetic resonance (NMR) for atomic connectivity (e.g., Si-CH3 at ~0.5 ppm and amino protons at 1.5–2.5 ppm), and mass spectrometry for molecular weight validation. Cross-referencing with CAS 3069-72-5 ensures consistency in synthesis protocols .

Q. How is the bifunctional aminoethyl-aminopropyl moiety in this silane exploited for surface modification in materials science?

  • Methodological Answer : The dual amino groups enable covalent bonding with hydroxyl-rich surfaces (e.g., glass, metals) via silanol condensation, while the aminoethyl group facilitates further functionalization (e.g., epoxy crosslinking). Surface energy analysis (contact angle measurements) and X-ray photoelectron spectroscopy (XPS) are used to quantify amine density and interfacial bonding efficiency. Comparative studies with mono-amino silanes (e.g., gamma-aminopropyltriethoxysilane) highlight enhanced adhesion due to increased hydrogen bonding and covalent interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported molecular weights and structural data for this compound?

  • Methodological Answer : Discrepancies in molecular formulas (e.g., C₈H₂₁N₂O₂Si vs. C₂₀H₂₃N₅O₅) may arise from synthesis impurities or misannotation. High-resolution mass spectrometry (HRMS) and elemental analysis are critical for empirical formula validation. Multi-stage synthesis protocols with inline FTIR monitoring and HPLC purification minimize byproducts. Cross-validation with patent literature (e.g., adhesion promoter formulations ) ensures alignment with application-specific purity standards .

Q. How do reaction conditions (temperature, catalysts) influence the silane’s efficacy as an adhesion promoter in epoxy resin composites?

  • Methodological Answer : Optimal adhesion requires balancing hydrolysis (pH 4–5, 60°C) and condensation rates. Catalysts like dibutyltin dilaurate accelerate silanol formation, while excess water induces premature gelation. Adhesion strength is quantified via lap-shear testing (ASTM D1002) on epoxy-glass composites. Post-curing XPS analysis identifies Si-O-Si and Si-O-C bonding, with higher amine content (>2.5 mmol/g) correlating with improved interfacial toughness .

Q. What mechanistic insights explain the self-associative behavior of aminoethyl-functionalized silanes in polymer matrices?

  • Methodological Answer : The aminoethyl group promotes reversible oligomerization via intermolecular H-bonding, followed by semi-reversible aggregation into micellar structures. Analytical ultracentrifugation (AUC) and dynamic light scattering (DLS) track aggregation kinetics, while small-angle X-ray scattering (SAXS) reveals nanoscale morphology. Comparative studies with non-amino silanes (e.g., gamma-methacryloxypropyltrimethoxysilane ) demonstrate that aminoethyl groups enhance colloidal stability in aqueous formulations .

Data-Driven Research Questions

Q. How does the degree of substitution (DS) of aminoethyl groups impact the silane’s thermal stability in high-temperature applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows that higher DS (DS > 0.8) reduces decomposition onset temperatures (from 250°C to 190°C) due to amine oxidation. Differential scanning calorimetry (DSC) identifies exothermic peaks at 180–220°C, linked to crosslinking. Silanes with controlled DS (0.3–0.6) balance thermal resilience and reactivity, validated via accelerated aging tests in automotive glazing applications .

Q. What role do solvent polarity and pH play in modulating the silane’s hydrolytic stability during storage?

  • Methodological Answer : Hydrolysis kinetics are monitored via ²⁹Si NMR in solvents like ethanol/water mixtures. Acidic conditions (pH 3–4) accelerate hydrolysis (t₁/₂ < 1 hr), while neutral/basic conditions stabilize methoxy groups (t₁/₂ > 24 hr). Solvents with low polarity (e.g., toluene) reduce premature condensation, validated by gel permeation chromatography (GPC) to track oligomer formation. Stabilizers like triethylamine (0.1–0.5 wt%) extend shelf life to >6 months .

Validation and Reproducibility

Q. How can researchers ensure batch-to-batch reproducibility in silane synthesis for academic studies?

  • Methodological Answer : Implement strict stoichiometric control (1:1.05 molar ratio of methoxy to amino precursors) and inert atmosphere (N₂/Ar) to prevent oxidation. Use inline FTIR for real-time monitoring of methoxy consumption (~2850 cm⁻¹). Batch consistency is verified via ¹H NMR integration (e.g., methyl protons at 0.5 ppm vs. amino protons at 1.5–2.5 ppm) and Karl Fischer titration (<0.1% water content) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane
Reactant of Route 2
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N-beta(Aminoethyl)-gamma-aminopropylmethylldimethoxysilane

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